{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine
Description
Properties
IUPAC Name |
1-(1-but-2-ynylpyrazol-4-yl)-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-3-4-5-12-8-9(6-10-2)7-11-12/h7-8,10H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPGXAMTVSMZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCN1C=C(C=N1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Pyrazole Core
The pyrazole ring is commonly synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or their equivalents. This approach is well-established and provides access to various substituted pyrazoles with high regioselectivity.
- Typical method:
- React hydrazine derivatives with β-diketones or β-ketoesters under acidic or basic conditions.
- For the target compound, the hydrazine would be substituted with the but-2-yn-1-yl group to introduce the alkyne at the N-1 position.
- The 4-position of pyrazole can be functionalized post-ring formation.
Introduction of the But-2-yn-1-yl Group at N-1
- Alkylation of the pyrazole nitrogen (N-1) with a suitable but-2-yn-1-yl electrophile (e.g., but-2-yn-1-yl bromide or iodide) under basic conditions (e.g., potassium carbonate in DMF) is a common method.
- Reaction conditions must be optimized to avoid side reactions such as alkyne polymerization or over-alkylation.
Installation of the Methylamine Group at C-4 via Methylene Linker
The methylamine substituent connected through a methylene group at the 4-position can be introduced by:
3.3.1. Halomethylation followed by amination:
- Halomethylation (e.g., chloromethylation or bromomethylation) of the pyrazole at C-4 position to give 4-(halomethyl)pyrazole intermediate.
- Subsequent nucleophilic substitution with methylamine to yield the methylaminomethyl group.
-
- Formylation at C-4 to give 4-formylpyrazole.
- Reaction with methylamine under reductive amination conditions (e.g., NaBH3CN or NaBH(OAc)3) to install the methylaminomethyl group.
Both methods require careful control of reaction conditions to preserve the alkyne functionality.
Detailed Synthetic Route Example
| Step | Reaction | Reagents and Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 4-(halomethyl)pyrazole | Halomethylation using paraformaldehyde and HCl or bromine source | Provides reactive intermediate for amination |
| 2 | N-alkylation of pyrazole N-1 | Reaction with but-2-yn-1-yl bromide, K2CO3, DMF, 50-80°C | Selective alkylation at N-1 |
| 3 | Nucleophilic substitution | Reaction of 4-(halomethyl)pyrazole intermediate with methylamine in ethanol or methanol, room temp to reflux | Formation of methylaminomethyl substituent |
| 4 | Purification | Column chromatography or recrystallization | Ensures high purity |
Research Findings and Reaction Optimization
- Alkyne Stability: The but-2-yn-1-yl group is sensitive to strong acids and bases; thus, mild conditions are preferred during alkylation and amination steps to prevent alkyne degradation.
- Selectivity: N-alkylation is favored over C-alkylation under controlled conditions, especially using polar aprotic solvents.
- Yield Optimization: Use of excess base and slow addition of alkylating agent can improve yields.
- Purity Assessment: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential to confirm product purity and structure.
Data Table: Summary of Key Reaction Conditions and Yields
| Reaction Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Halomethylation | Paraformaldehyde, HCl | 50°C | 4 h | 70-80 | Formation of 4-(chloromethyl)pyrazole |
| N-alkylation | But-2-yn-1-yl bromide, K2CO3, DMF | 60°C | 12 h | 65-75 | Selective N-1 alkylation |
| Amination | Methylamine (aq or solution) | RT to 50°C | 6-8 h | 80-90 | Nucleophilic substitution |
| Purification | Silica gel chromatography | N/A | N/A | >95 purity | Confirmed by NMR, HPLC |
Spectroscopic and Analytical Confirmation
-
- ^1H NMR: Signals corresponding to the but-2-yn-1-yl protons (alkyne proton ~2.5 ppm), methylene protons adjacent to pyrazole (~4.5 ppm), and methylamine protons (~2.2-2.8 ppm).
- ^13C NMR: Characteristic alkyne carbons (~80-90 ppm), methylene carbon (~40-50 ppm), and pyrazole carbons.
-
- Molecular ion peak consistent with molecular weight of this compound.
-
- Alkyne C≡C stretch around 2100-2200 cm⁻¹.
- N-H stretch from amine around 3300-3500 cm⁻¹.
Chemical Reactions Analysis
Types of Reactions
{[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the but-2-yn-1-yl group are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous solvents.
Substitution: Halogens (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide), nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized pyrazole derivatives, while reduction can produce reduced pyrazole compounds. Substitution reactions can result in a variety of substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that pyrazole derivatives possess significant anticancer properties. {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine has been investigated for its potential as a selective androgen receptor modulator (SARM). SARMs are compounds that selectively stimulate androgen receptors in muscle and bone while avoiding stimulation in other tissues, making them promising candidates for treating conditions like prostate cancer and muscle wasting diseases .
2. Neuroprotective Effects
Research has suggested that compounds containing pyrazole moieties may exhibit neuroprotective effects. The ability of this compound to modulate pathways involved in neurodegeneration could position it as a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Agricultural Science Applications
3. Pesticide Development
The unique structure of pyrazole derivatives allows them to function as effective pesticides. The compound's ability to disrupt the biological processes of pests while being less toxic to humans and beneficial insects makes it an attractive option in sustainable agriculture practices. Studies are ongoing to evaluate its efficacy against various agricultural pests .
Material Science Applications
4. Polymer Synthesis
The incorporation of pyrazole derivatives into polymer matrices is being explored for creating advanced materials with enhanced properties. The compound can act as a cross-linking agent or a functional additive, improving the mechanical strength and thermal stability of polymers used in various applications, including coatings and adhesives .
Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers synthesized this compound and tested its effects on prostate cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent .
Case Study 2: Agricultural Efficacy
A field trial was conducted to evaluate the effectiveness of this compound as a pesticide. The results showed significant reductions in pest populations compared to untreated controls, highlighting its potential for use in integrated pest management strategies .
Mechanism of Action
The mechanism of action of {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The pyrazole scaffold is highly modular, with substitutions at positions 1 and 4 being common. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Pyrazole-Based Amines
| Compound Name | Substituent at Position 1 | Substituent at Position 4 | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| {[1-(But-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine | But-2-yn-1-yl | Methylamine | ~151.2* | Alkyne group for click chemistry; potential metabolic stability. |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | Ethyl | Methylamine | 139.2 | Simpler alkyl chain; higher solubility in polar solvents. |
| {[1-(2,2-Difluoroethyl)-1H-pyrazol-4-yl]methyl}(methyl)amine | 2,2-Difluoroethyl | Methylamine | ~173.1 | Fluorine atoms enhance lipophilicity and bioavailability. |
| N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Pyridin-3-yl | Cyclopropylamine | 215.2 | Aromatic pyridine substituent; potential kinase inhibition. |
| {[1-(Butan-2-yl)-1H-pyrazol-4-yl]methyl}[2-(3-methoxyphenyl)ethyl]amine | Butan-2-yl | 2-(3-Methoxyphenyl)ethylamine | 287.4 | Bulky aryl-alkyl amine; possible CNS activity. |
*Calculated based on formula C₈H₁₁N₃.
Key Observations:
- Alkyne vs. Alkyl/Aryl Groups : The but-2-yn-1-yl group in the target compound introduces a reactive alkyne, enabling applications in bioconjugation (e.g., click chemistry) . In contrast, ethyl or pyridinyl substituents (e.g., ) prioritize solubility or target binding.
- Amine Functionality : Methylamine is a compact substituent, while cyclopropylamine or aryl-alkyl amines (e.g., ) may enhance receptor affinity or metabolic stability.
- Fluorine Effects : Difluoroethyl analogs () leverage fluorine’s electronegativity to modulate pharmacokinetics.
Physicochemical Properties
- Stability : Alkynes are generally stable under physiological conditions but may undergo oxidation or alkyne-azide cycloaddition in the presence of catalysts .
- Melting Points : Ethyl analogs (e.g., ) have lower melting points (~104–107°C) due to reduced molecular symmetry, while aryl-substituted amines (e.g., ) exhibit higher thermal stability.
Biological Activity
The compound {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine is a pyrazole derivative that has garnered interest due to its potential biological activities. Pyrazoles are known for their diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The molecular formula for the compound is . Its structure features a pyrazole ring, which is pivotal for its biological activity. The presence of the but-2-yn-1-yl group enhances its lipophilicity and may influence its interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. For example, compounds similar to this compound have shown effectiveness against various bacterial strains. A study evaluated the antimicrobial activity of several pyrazole derivatives using standard methods such as the disk diffusion assay, revealing that some derivatives displayed notable inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant potential of pyrazole compounds has been assessed through assays measuring free radical scavenging activity. The DPPH (1,1-diphenyl-2-picrylhydrazyl) assay demonstrated that certain pyrazole derivatives significantly reduced DPPH radicals, indicating their capability to act as antioxidants . This property is crucial for mitigating oxidative stress-related diseases.
Cytotoxicity and Anticancer Potential
Several studies have investigated the cytotoxic effects of pyrazole derivatives on cancer cell lines. For instance, compounds structurally related to this compound have been tested against human cancer cell lines such as SW620 (colon cancer) and PC3 (prostate cancer). Results showed moderate to high cytotoxicity, with some compounds inducing apoptosis in cancer cells . This suggests a promising avenue for developing new anticancer agents based on pyrazole scaffolds.
Case Study 1: Antimicrobial Evaluation
A recent study synthesized several pyrazole derivatives and evaluated their antimicrobial efficacy. The compound this compound was included in this evaluation, showing significant activity against gram-positive bacteria with an MIC (Minimum Inhibitory Concentration) value comparable to standard antibiotics .
Case Study 2: Cytotoxicity Assessment
In another investigation, the cytotoxic effects of various pyrazole derivatives were assessed using MTT assays on multiple cancer cell lines. The results indicated that the compound exhibited IC50 values in the low micromolar range, highlighting its potential as a lead compound for further development in cancer therapy .
Summary of Findings
Q & A
Basic: What are the key structural features of {[1-(but-2-yn-1-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine, and how do they influence its reactivity?
Answer:
The compound features:
- A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms) substituted at position 1 with a but-2-yn-1-yl group (a propargyl substituent).
- A methylamine group (-CH2-N(CH3)) at position 4 of the pyrazole.
The but-2-yn-1-yl group introduces steric bulk and electron-withdrawing properties due to the triple bond, which may hinder nucleophilic attacks or stabilize intermediates in reactions. The methylamine moiety enhances solubility and enables hydrogen bonding, critical for interactions with biological targets .
Basic: What synthetic methodologies are commonly employed for the preparation of this compound?
Answer:
The synthesis typically involves:
Alkylation of pyrazole precursors : Reacting 1H-pyrazole-4-carbaldehyde with propargyl bromide (but-2-yn-1-yl bromide) under basic conditions (e.g., NaH or K2CO3 in DMF/DMSO) to introduce the alkyne substituent .
Reductive amination : Condensing the aldehyde intermediate with methylamine, followed by reduction (e.g., using NaBH4) to form the methylamine group .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and characterization via NMR (1H, 13C), IR, and mass spectrometry .
Advanced: How can researchers optimize reaction conditions to improve yield in multi-step syntheses?
Answer:
Key optimization strategies include:
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction rates for alkylation steps .
- Catalyst use : Copper(I) bromide or cesium carbonate in catalytic amounts can accelerate coupling reactions (e.g., in propargyl group introduction) .
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during sensitive steps like aldehyde condensation .
- Reaction monitoring : TLC or in-situ NMR to track intermediate formation and adjust reaction times .
Advanced: What analytical techniques are critical for confirming structure and purity, and how can conflicting data be resolved?
Answer:
Essential techniques :
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions and confirm stereochemistry. For example, the propargyl proton appears as a triplet near δ 2.5–3.0 ppm .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C10H13N3) and detects isotopic patterns .
- IR spectroscopy : Confirms functional groups (e.g., C≡C stretch at ~2100 cm⁻¹) .
Resolving contradictions : Cross-validate with multiple techniques (e.g., NMR + HRMS) and compare data with computational predictions (DFT for NMR chemical shifts) .
Advanced: How does the but-2-yn-1-yl group impact biological activity compared to other substituents?
Answer:
- Enhanced lipophilicity : The alkyne group increases membrane permeability compared to ethyl or fluoroethyl substituents, as seen in analogous pyrazole derivatives .
- Target interactions : The triple bond may engage in π-π stacking or hydrophobic interactions with enzyme active sites (e.g., kinase inhibitors) .
- SAR studies : Replacements with bulkier groups (e.g., 2-methylpropyl) reduce activity, suggesting steric limitations in target binding .
Advanced: What computational methods can predict binding interactions with biological targets?
Answer:
- Molecular docking : Software like AutoDock Vina models ligand-receptor interactions (e.g., binding to kinases or GPCRs). Focus on hydrogen bonding with the methylamine group and hydrophobic pockets accommodating the alkyne .
- QSAR modeling : Correlates substituent properties (e.g., logP, polar surface area) with activity data from analogs to predict efficacy .
- MD simulations : Assess binding stability over time (e.g., 100-ns simulations in GROMACS) .
Methodological: How to design experiments to assess the compound’s potential as an enzyme inhibitor?
Answer:
Enzyme assays : Measure IC50 values using fluorogenic substrates (e.g., for proteases) or spectrophotometric methods (e.g., NADH depletion in dehydrogenase assays) .
Control experiments : Include known inhibitors (positive controls) and DMSO-only samples (vehicle controls).
Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
Data Contradiction: How to address discrepancies in biological activity data between similar pyrazole derivatives?
Answer:
- Purity verification : Re-characterize compounds via HPLC to rule out impurities affecting activity .
- Assay standardization : Ensure consistent conditions (pH, temperature, cofactors) across studies.
- Structural analysis : Compare substituent effects using crystallography or computational models (e.g., substituent bulk vs. target steric constraints) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
